molecular formula C8H5F4NO2 B1409599 Methyl 2-fluoro-6-(trifluoromethyl)nicotinate CAS No. 1227564-01-3

Methyl 2-fluoro-6-(trifluoromethyl)nicotinate

Cat. No.: B1409599
CAS No.: 1227564-01-3
M. Wt: 223.12 g/mol
InChI Key: SOULLKAIHWLQIH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound possesses the systematic International Union of Pure and Applied Chemistry name methyl 2-fluoro-6-(trifluoromethyl)pyridine-3-carboxylate. The compound is assigned Chemical Abstracts Service registry number 1227564-01-3 and exhibits the molecular formula C₈H₅F₄NO₂ with a molecular weight of 223.13 grams per mole. The structural architecture encompasses a pyridine ring bearing a carboxyl methyl ester at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 6-position.

The compound demonstrates characteristic fluorinated nicotinate structural features, including the electron-withdrawing effects of both the fluoro and trifluoromethyl substituents on the pyridine ring system. The three-dimensional molecular structure reveals specific spatial arrangements that influence both chemical reactivity and physical properties. Computational chemistry analyses indicate a topological polar surface area of 42.43 square angstroms and a calculated logarithmic partition coefficient of 1.6075, reflecting moderate lipophilicity characteristics.

The InChI (International Chemical Identifier) representation provides unambiguous structural identification: InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-5(9)6(13-3-4)8(10,11)12/h2-3H,1H3. This systematic identifier confirms the precise atomic connectivity and distinguishes this compound from its structural isomers. The SMILES (Simplified Molecular Input Line Entry System) notation COC(=O)C1=CC(=C(N=C1)C(F)(F)F)F further reinforces the molecular structure representation.

Historical Development in Fluorinated Nicotinate Chemistry

The development of fluorinated nicotinate derivatives traces its origins to the pioneering work in organofluorine chemistry initiated in the late 19th and early 20th centuries. Alexander Borodin's first reported organofluorine compound synthesis in 1862 established the foundation for subsequent fluorination methodologies. The evolution progressed significantly during World War II when Manhattan Project requirements necessitated the development of fluorine-resistant materials, leading to comprehensive investigations of fluorinated organic compounds.

The systematic preparation of trifluoromethyl-substituted pyridines emerged from industrial fluorination processes developed in the 1930s. Early methodologies involved the reaction of trichloromethyl-pyridine compounds with gaseous hydrogen fluoride at elevated temperatures, though these processes required careful control to prevent over-fluorination or under-fluorination products. The formation of chlorodifluoromethyl-pyridines and dichlorofluoromethyl-pyridines as intermediate products necessitated separation and recycling protocols to achieve desired trifluoromethyl-substituted final products.

The specific synthesis of 6-(trifluoromethyl)nicotinic acid derivatives gained prominence as key intermediates for fluorine-containing pharmaceutical compounds. Research demonstrated that 6-trifluoromethylnicotinic acid exhibits a melting point of 193-197 degrees Celsius and a boiling point of 259.3 degrees Celsius at 760 millimeters of mercury pressure, with a density of 1.484 grams per cubic centimeter. These physical properties established the foundation for subsequent esterification reactions to produce methyl ester derivatives.

The advancement in fluorinated nicotinate chemistry culminated in the development of multiple positional isomers bearing both fluoro and trifluoromethyl substituents. Contemporary synthetic approaches utilize palladium-catalyzed hydrogenation methods for selective fluorine introduction, as demonstrated in the synthesis of 6-(trifluoromethyl)nicotinic acid from 2-chloro-6-trifluoromethyl nicotinic acid precursors. These methodologies involve triethylamine-mediated reduction in methanol systems under hydrogen atmosphere conditions, followed by hydrochloric acid crystallization to yield purified products.

Positional Isomerism in Trifluoromethyl-Substituted Pyridine Derivatives

The investigation of positional isomerism in trifluoromethyl-substituted pyridine derivatives reveals significant structural and functional variations depending on fluorine substitution patterns. This compound represents one specific isomeric arrangement among multiple possible fluorinated nicotinate structures. Related compounds include methyl 2-methyl-6-(trifluoromethyl)nicotinate (CAS 205582-88-3), which substitutes a methyl group for the 2-position fluorine atom.

Comprehensive analysis of trifluoromethyl-substituted nicotinic acid derivatives demonstrates distinct coordination behaviors in metal complex formation. Research on zinc(II) complexes reveals that 5-(trifluoromethyl)pyridine-2-carboxylic acid forms N,O chelated coordination structures, while 4-(trifluoromethyl)nicotinic acid exhibits N,O monodentate coordination modes. These structural differences significantly influence binding interactions with biological macromolecules, with chelated five-membered ring structures showing enhanced binding efficacy compared to monodentate arrangements.

The fluorophilicity characteristics of fluorinated nicotinate esters vary substantially based on fluorine substitution patterns and chain lengths. Studies utilizing perfluoromethylcyclohexane-toluene partition coefficient measurements demonstrate that fluorinated nicotinates exhibit logarithmic partition coefficients ranging from -1.64 to 0.13, depending on the degree and position of fluorination. The specific fluorophilicity trends indicate that compounds with terminal hydrogen atoms in perfluorinated chains show decreased fluorophilic behavior due to increased permanent dipole moments.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1227564-01-3 C₈H₅F₄NO₂ 223.13 2-fluoro, 6-trifluoromethyl substitution
Methyl 2-methyl-6-(trifluoromethyl)nicotinate 205582-88-3 C₉H₈F₃NO₂ 219.16 2-methyl, 6-trifluoromethyl substitution
2-Chloro-6-(trifluoromethyl)nicotinic acid 280566-45-2 C₇H₃ClF₃NO₂ Not specified 2-chloro, 6-trifluoromethyl substitution
2-Fluoro-6-(trifluoromethyl)nicotinic acid 1105988-42-8 C₇H₃F₄NO₂ 209.10 Acid form of target compound
Methyl 5-fluoro-6-(trifluoromethyl)nicotinate 1804053-00-6 C₈H₅F₄NO₂ 223.13 5-fluoro, 6-trifluoromethyl substitution

Isomeric effects extend to biological activity profiles, where structural variations influence DNA binding modes and protein interactions. Comparative studies demonstrate that trifluoromethyl-pyridine carboxylic acid derivatives bind to calf thymus DNA through intercalation mechanisms, with binding constants ranging from 10⁵ to 10⁶ liters per mole. The thermodynamic parameters indicate spontaneous binding processes characterized by negative Gibbs free energy values, with hydrogen bonding and van der Waals forces contributing significantly to molecular recognition events.

Properties

IUPAC Name

methyl 2-fluoro-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOULLKAIHWLQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197365
Record name Methyl 2-fluoro-6-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227564-01-3
Record name Methyl 2-fluoro-6-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227564-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-6-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Synthesis: 2,6-Dihydroxy-3-cyano-5-fluoropyridine

A key intermediate is 2,6-dihydroxy-3-cyano-5-fluoropyridine, synthesized from ethyl formate, ethyl fluoroacetate, and cyanoacetamide under sodium methoxide catalysis. This intermediate serves as a precursor for further functionalization.

Chlorination to 2,6-Dichloro-3-cyano-5-fluoropyridine

The dihydroxy intermediate is converted to 2,6-dichloro-3-cyano-5-fluoropyridine by treatment with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at elevated temperatures (80–110 °C). The molar ratios of reagents are optimized between 1:1 to 3:1 for PCl5 and 1:1 to 6:1 for POCl3 relative to the hydroxy intermediate to achieve complete chlorination.

Hydrolysis to Nicotinic Acid Derivatives

The cyano group in the dichloropyridine is hydrolyzed to the corresponding nicotinic acid or amide by heating in concentrated sulfuric acid. This step is carefully controlled to avoid side reactions and to maximize yield.

Trifluoromethylation at Position 6

The trifluoromethyl group at the 6-position is introduced using trifluoromethylation reagents. A notable method utilizes methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride and copper(I) iodide catalysts. This system allows for efficient trifluoromethylation of aryl iodides, providing a safe and economical route on a kilogram scale.

Esterification to Methyl Nicotinate

The final step involves esterification of the nicotinic acid intermediate to form the methyl ester. This is typically achieved by treatment with methanol under acidic conditions or using methylating agents such as diazomethane or dimethyl sulfate, depending on the scale and safety considerations.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Yield (%) Notes
Synthesis of dihydroxy cyanopyridine Ethyl formate, ethyl fluoroacetate, cyanoacetamide, NaOMe Ambient High Formation of 2,6-dihydroxy-3-cyano-5-fluoropyridine
Chlorination POCl3, PCl5 80–110 76 Conversion to 2,6-dichloro-3-cyano-5-fluoropyridine
Hydrolysis Concentrated H2SO4 35–50 High Conversion to nicotinic acid derivatives
Fluorination Alkali metal fluoride (KF, NaF) 35–50 Moderate Nucleophilic substitution at 2-position
Trifluoromethylation Methyl chlorodifluoroacetate, KF, CuI Ambient to 60 High Efficient trifluoromethylation on aryl iodide
Esterification Methanol, acid catalyst or methylating agent Ambient to reflux High Formation of methyl ester

Research Findings and Optimization

  • The chlorination step using a combination of POCl3 and PCl5 has been optimized to minimize side products and improve yield, with reaction monitoring by HPLC ensuring completion.

  • Trifluoromethylation using MCDFA/KF/CuI is highlighted as a scalable and cost-effective method, avoiding expensive reagents and harsh conditions. Calorimetry studies confirm the safety profile of this reaction on a kilogram scale.

  • Hydrolysis of nitrile to acid is performed under acidic conditions with controlled temperature to prevent decomposition, achieving high purity products confirmed by HPLC analysis.

  • The overall synthetic route avoids the use of chlorinated solvents like methylene chloride, employing safer solvents such as methyl tert-butyl ether for extraction and purification steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Methyl 2-fluoro-6-(trifluoromethyl)nicotinate differ in substituent positions, functional groups, and ester moieties. These variations significantly influence their physicochemical properties, synthetic applications, and biological activities. Below is a detailed comparison:

Substituent Modifications on the Pyridine Ring

Methyl 2-amino-6-(trifluoromethyl)nicotinate (CAS: 1034131-63-9)
  • Structure: Replaces the fluorine at position 2 with an amino (-NH₂) group.
Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate (CAS: 1227593-76-1)
  • Structure : Ethyl ester instead of methyl.
  • Applications : Similar utility in organic synthesis but may differ in metabolic stability compared to the methyl ester .
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate (CAS: 1261456-85-2)
  • Structure : A pyridin-3-yl group at position 2.

Substituent Modifications at Position 6

Methyl 6-(trifluoromethyl)nicotinate (CAS: 221313-10-6)
  • Structure : Lacks the fluorine at position 2.
  • Properties : Reduced electron-withdrawing effects compared to the fluorinated analog, leading to slower SNAr reactivity.
  • Applications : Widely used in synthesizing anticoagulants, anti-inflammatory agents, and enzyme modulators .
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate
  • Structure : Hydroxyl (-OH) at position 2 and ethyl ester.
  • Properties : The hydroxyl group increases acidity (pKa ~4–5), making it a candidate for prodrug designs.
  • Applications: Potential use in metal coordination or pH-sensitive drug delivery systems .

Comparative Table of Key Analogs

Compound Name CAS Number Substituents (Position) Key Properties/Applications References
This compound - 2-F, 6-CF₃, methyl ester NaV1.8 inhibitor synthesis
Methyl 2-amino-6-(trifluoromethyl)nicotinate 1034131-63-9 2-NH₂, 6-CF₃, methyl ester Drug discovery intermediate
Ethyl 2-fluoro-6-(trifluoromethyl)nicotinate 1227593-76-1 2-F, 6-CF₃, ethyl ester Lipophilic analog for extended metabolism
Methyl 6-(trifluoromethyl)nicotinate 221313-10-6 6-CF₃, methyl ester Anticoagulant/anti-inflammatory synthesis
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate 1261456-85-2 2-pyridin-3-yl, 6-CF₃, methyl ester Supramolecular chemistry applications

Biological Activity

Methyl 2-fluoro-6-(trifluoromethyl)nicotinate is a pyridine derivative notable for its unique chemical structure, which includes a methyl ester functional group and both fluorine and trifluoromethyl substituents. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Molecular Formula: C8H6F4N
  • Molecular Weight: Approximately 205.14 g/mol
  • Solubility: Soluble in organic solvents (e.g., acetone), insoluble in water

The biological activity of this compound primarily involves its interactions with specific molecular targets, which can include enzymes and receptors. These interactions may influence various biological pathways, making it a candidate for drug development aimed at treating inflammatory and metabolic disorders. The compound’s fluorinated groups enhance its ability to modulate biological targets, affecting pharmacokinetics and pharmacodynamics in cellular systems.

Biological Activity Evaluation

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit varying degrees of antimicrobial properties. The presence of fluorine atoms can enhance the interaction with bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity: In assays involving cancer cell lines, this compound has shown potential cytotoxic effects. For instance, studies on related compounds have indicated that structural modifications can significantly influence cytotoxicity profiles against various cancer cell lines .
  • Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential. Research indicates that similar nicotinic acid derivatives can act as effective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to metabolic disorders .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct properties that may influence their biological activities:

Compound NameMolecular FormulaUnique Features
Methyl 5-fluoro-6-(trifluoromethyl)nicotinateC8H6F4NDifferent position of fluorine substitution
Methyl 2-chloro-6-(trifluoromethyl)nicotinateC8H6ClF3NChlorine instead of fluorine affects reactivity
Methyl 2-methyl-6-(trifluoromethyl)nicotinateC9H8F3NAdditional methyl group enhances lipophilicity

These comparisons highlight how subtle changes in structure can lead to significant variations in biological activity.

Case Studies and Research Findings

  • Antimicrobial Studies: A study evaluated the antimicrobial activity of various nicotinic acid derivatives, including those structurally related to this compound. Results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays: Research involving derivatives of this compound demonstrated varying levels of cytotoxicity against human cancer cell lines. Notably, certain modifications led to improved efficacy compared to standard chemotherapeutic agents .
  • Enzyme Interaction Studies: Investigations into the enzyme inhibition capabilities of related compounds revealed that modifications in the molecular structure could significantly enhance their inhibitory effects on DPP-IV, suggesting potential applications in diabetes management .

Q & A

Basic: What are the established synthetic routes for Methyl 2-fluoro-6-(trifluoromethyl)nicotinate?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) . For example, this compound (2) can be prepared from its benzoate or nicotinate precursors through SNAr reactions with phenols or amines under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrolysis yields carboxylic acid intermediates, which are then condensed with bicyclic aryl amines to form target molecules . Key steps include:

  • SNAr reactivity : Fluorine acts as a leaving group due to electron-withdrawing effects of the trifluoromethyl substituent.
  • Purification : Column chromatography or recrystallization is used to isolate intermediates.

Advanced: How do substituent positions (fluoro/trifluoromethyl) influence SNAr reactivity and regioselectivity?

The 2-fluoro and 6-trifluoromethyl groups create a meta-directing electronic environment. The trifluoromethyl group enhances electrophilicity at the 2-position by withdrawing electron density, facilitating SNAr at the 2-fluoro site. Steric hindrance from the trifluoromethyl group may limit substitution at adjacent positions. Computational studies (e.g., DFT) could model transition states to rationalize observed regioselectivity, particularly when compared to analogs like methyl 4-(trifluoromethyl)nicotinate .

Basic: What spectroscopic methods confirm the structure of this compound?

  • ¹H NMR : Aromatic protons resonate as distinct multiplets (δ 7.5–8.5 ppm). The methyl ester group appears as a singlet (~δ 3.9 ppm).
  • ¹⁹F NMR : Fluorine atoms in the trifluoromethyl group show a characteristic triplet (δ -60 to -70 ppm), while the 2-fluoro substituent appears as a singlet (δ -110 to -120 ppm) .
  • IR : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (m/z ~235) and fragmentation patterns confirm the molecular formula .

Advanced: How can computational chemistry optimize reaction conditions for derivatives?

Density Functional Theory (DFT) can predict transition states and activation energies for SNAr reactions. For example:

  • Modeling the electron-deficient pyridine ring’s interaction with nucleophiles.
  • Comparing energy barriers for substitution at 2-fluoro vs. other positions.
  • Solvent effects (e.g., DMF vs. THF) on reaction kinetics.
    Such studies guide experimentalists in selecting catalysts, temperatures, and solvents to maximize yields .

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes.
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Advanced: How to resolve contradictions in reported reaction yields for analogs?

Discrepancies may arise from:

  • Substituent effects : Electron-donating groups (e.g., -NH₂) may reduce SNAr efficiency compared to electron-withdrawing groups (e.g., -CF₃).
  • Reaction conditions : Temperature (e.g., 80°C vs. 120°C), solvent polarity, and catalyst loading (e.g., Pd vs. Cu).
  • Purity of intermediates : Contaminants from incomplete hydrolysis or side reactions.
    Systematic optimization via Design of Experiments (DoE) can identify critical variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-fluoro-6-(trifluoromethyl)nicotinate
Reactant of Route 2
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Methyl 2-fluoro-6-(trifluoromethyl)nicotinate

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